

# Methoxisopropamine (MXiPr): A Technical Guide on its Emergence as a Research Chemical

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Methoxisopropamine** (MXiPr), a novel psychoactive substance (NPS) of the arylcyclohexylamine class, has recently emerged on the research chemical market. Structurally related to dissociative anesthetics such as ketamine and methoxetamine (MXE), MXiPr is presumed to act primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and analytical characterization of MXiPr. Due to its recent appearance, a traditional history of pharmaceutical development is absent; instead, this document traces its emergence through forensic reports and online mentions. The guide details the analytical methodologies employed for its identification, summarizes its known and inferred pharmacological profile, and presents a plausible synthetic route. All available data is presented to aid researchers and drug development professionals in understanding this new compound.

# **Introduction and History of Discovery**

**Methoxisopropamine** (MXiPr), also known by its synonyms Isopropyloxetamine and Isopropyxetamine, is a dissociative substance of the arylcyclohexylamine class. Unlike traditional pharmaceuticals, the "discovery" of MXiPr did not occur within a formal research and development pipeline. Instead, it emerged on the online research chemical market in late 2020. [1][2] The circumstances surrounding its initial synthesis are not publicly documented.



The first official identifications of MXiPr in forensic casework occurred in Europe. It was first identified in Slovenia in December 2020.[3] Following its emergence, it was made illegal in Hungary in April 2021.[3] The appearance of MXiPr is part of a broader trend of the proliferation of novel psychoactive substances (NPS), which are often synthesized to mimic the effects of controlled substances while circumventing existing drug laws.[4] As an analog of methoxetamine (MXE), MXiPr was likely developed as a legal replacement for MXE and ketamine.[1]

#### Timeline of Emergence:

- Late 2020: First appearance on the online research chemical market.[1]
- December 2020: First forensic identification in Slovenia.
- April 2021: Made illegal in Hungary.[3]

## **Chemical and Physical Properties**

MXiPr is an arylcyclohexylamine derivative with the formal IUPAC name 2-(isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one.[4] Its chemical structure is characterized by a cyclohexanone ring with a methoxyphenyl group and an isopropylamino group attached to the same carbon.

| Property          | Value                                                           |
|-------------------|-----------------------------------------------------------------|
| IUPAC Name        | 2-(isopropylamino)-2-(3-<br>methoxyphenyl)cyclohexan-1-one      |
| Synonyms          | MXiPr, Isopropyloxetamine, Isopropyxetamine, 3-MeO-2'-Oxo-PCiPr |
| Molecular Formula | C16H23NO2                                                       |
| Molar Mass        | 261.36 g/mol                                                    |
| Appearance        | White to off-white crystalline solid                            |

# **Pharmacological Profile**



As an arylcyclohexylamine, MXiPr is presumed to exert its primary pharmacological effects through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[5] This mechanism of action is shared with other dissociative anesthetics like ketamine and phencyclidine (PCP), leading to similar subjective effects, including dissociation, euphoria, and hallucinations.[5] Some reports suggest it may also act as a serotonin reuptake inhibitor, similar to MXE.[6]

## **Quantitative Pharmacological Data**

To date, specific in vitro binding affinity data (Ki values) for **Methoxisopropamine** at various receptors have not been published in peer-reviewed literature. However, by examining the structure-activity relationships of related arylcyclohexylamines, an inferred profile can be suggested. The addition of an aryl group generally increases binding affinity for the NMDA receptor compared to simpler amino-alkyl-cyclohexanes.[1]

For comparative purposes, the following table presents the binding affinities of related arylcyclohexylamine compounds at the NMDA receptor.

| Compound                 | NMDA Receptor Ki (nM)    |
|--------------------------|--------------------------|
| (+)-MK-801 (Dizocilpine) | ~5.7                     |
| 3-MeO-PCP                | 20                       |
| Methoxetamine (MXE)      | 337                      |
| Ketamine                 | IC50 of 0.43 μM (430 nM) |

Note: Lower Ki values indicate higher binding affinity. Data for these compounds are sourced from various studies and experimental conditions may differ.[1]

## In Vivo and In Vitro Studies

Detailed in vivo or in vitro studies specifically investigating **Methoxisopropamine** are currently lacking in the scientific literature. However, studies on the closely related compound, methoxetamine (MXE), provide insights into the likely behavioral effects of MXiPr. In rodents, MXE has been shown to produce locomotor hyperactivity and disruption of prepulse inhibition, which are characteristic effects of NMDA receptor antagonists.[3] It is plausible that MXiPr would elicit a similar behavioral profile. One study on novel arylcyclohexylamines in rodents



demonstrated that these compounds exhibit PCP-like abuse liability and can induce psychosis-like neurocognitive effects.[7][8]

# **Experimental Protocols**

The following sections detail the analytical methodologies used for the identification and characterization of MXiPr in forensic laboratories, as well as a plausible synthetic route based on the synthesis of related compounds.

## **Analytical Characterization**

The identification of novel psychoactive substances like MXiPr relies on a combination of analytical techniques to elucidate their chemical structure.

4.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary tool for the identification of emerging NPS due to its reproducible electronionization spectra and established reference libraries.[6]

- Sample Preparation: A small amount of the powdered substance is dissolved in a suitable organic solvent (e.g., methanol, acetonitrile).
- GC Conditions: A capillary column (e.g., HP-1 methyl siloxane) is used. The temperature program typically starts at a lower temperature and is ramped up to ensure separation of components.
- MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) of the resulting fragments is analyzed to create a mass spectrum, which serves as a chemical fingerprint.

#### 4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the definitive structural elucidation of new compounds. Both <sup>1</sup>H and <sup>13</sup>C NMR are typically employed.

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).



- Data Acquisition: Spectra are acquired on a high-field NMR spectrometer.
- Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the <sup>1</sup>H NMR spectrum, along with the chemical shifts in the <sup>13</sup>C NMR spectrum, are used to determine the connectivity of atoms within the molecule.

#### 4.1.3. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
- Data Acquisition: The IR spectrum is recorded, showing the absorption of infrared radiation at different wavenumbers.
- Data Analysis: The presence of characteristic absorption bands (e.g., C=O stretch for the ketone, C-O-C stretch for the methoxy group) helps to confirm the functional groups in the molecule.

## **Plausible Synthesis Protocol**

While a specific, published synthesis protocol for **Methoxisopropamine** is not available, a plausible route can be inferred from the synthesis of structurally similar arylcyclohexanones, such as tramadol.[9] The key step is a Grignard reaction.

#### Reaction Scheme:

- Formation of the Grignard Reagent: 3-Bromoanisole is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran) to form 3-methoxyphenylmagnesium bromide.
- Grignard Reaction: The Grignard reagent is then reacted with 2-(isopropylamino)cyclohexanone. This step is typically performed at a low temperature and under an inert atmosphere.
- Workup: The reaction mixture is quenched with an aqueous acid solution (e.g., ammonium chloride) to protonate the alkoxide and yield the tertiary alcohol.



 Oxidation (if starting from the alcohol): If the final product is a ketone, a subsequent oxidation step would be necessary. However, the likely precursor for the Grignard reaction is the corresponding aminoketone.

Disclaimer: This is a generalized, plausible synthetic route. The synthesis of such compounds should only be attempted by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations.

# Signaling Pathways and Experimental Workflows NMDA Receptor Antagonism Signaling Pathway

**Methoxisopropamine**, as an arylcyclohexylamine, is an uncompetitive antagonist of the NMDA receptor. It binds to a site within the ion channel of the receptor, thereby blocking the influx of calcium ions (Ca<sup>2+</sup>).[5] This action disrupts the normal functioning of the glutamatergic system, which is crucial for synaptic plasticity, learning, and memory.[10]

NMDA Receptor Antagonism by MXiPr

## **Experimental Workflow for Characterization**

The characterization of a novel psychoactive substance like MXiPr typically follows a structured workflow in a forensic or analytical chemistry laboratory.





Click to download full resolution via product page

Analytical Workflow for NPS Identification

## Conclusion

**Methoxisopropamine** (MXiPr) represents a recent addition to the ever-expanding catalog of novel psychoactive substances. Its emergence highlights the ongoing challenges faced by regulatory bodies and the scientific community in identifying and characterizing these compounds. While its history is short and rooted in the clandestine world of research chemicals, its structural similarity to well-studied arylcyclohexylamines provides a strong basis for understanding its likely pharmacological effects as an NMDA receptor antagonist. This



technical guide consolidates the currently available information on MXiPr, providing a foundation for researchers and professionals in the fields of forensic science, toxicology, and drug development. Further in-depth pharmacological and toxicological studies are necessary to fully elucidate the profile of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. Methoxpropamine (MXPr) in powder, urine and hair samples: Analytical characterization and metabolite identification of a new threat PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Activation Mechanisms of the NMDA Receptor Biology of the NMDA Receptor NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methoxisopropamine (MXiPr): A Technical Guide on its Emergence as a Research Chemical]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823628#discovery-and-history-of-methoxisopropamine-as-a-research-chemical]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com